molecular formula C18H17NO4 B12297284 (7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide

(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide

Cat. No.: B12297284
M. Wt: 311.3 g/mol
InChI Key: KBLBAGBORDBOPT-UHFFFAOYSA-N
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Description

(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide is a complex organic compound with a unique structure that includes a benzo[g]-1,3-benzodioxole moiety fused with a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles and quinoline derivatives. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Oxidation Reactions: Introduction of the oxide group at the 7-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Quinone Derivatives: Formed through oxidation.

    Hydroxyl Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol

InChI

InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3

InChI Key

KBLBAGBORDBOPT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3)[O-]

Origin of Product

United States

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